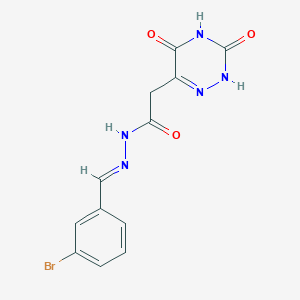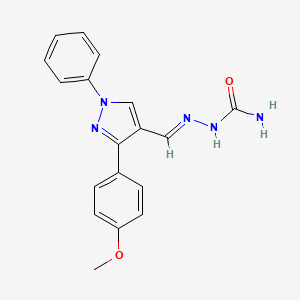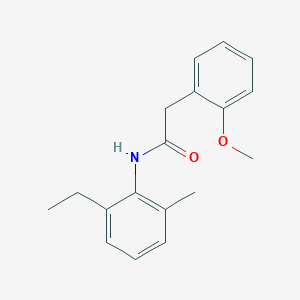![molecular formula C20H16N2O2S B5535841 cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)
cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile is a compound that belongs to a class of organic compounds involving chromene and thiazole derivatives. These compounds are known for their varied chemical and physical properties, and potential applications in different fields of science.
Synthesis Analysis
The synthesis of related chromene and thiazole derivatives typically involves reactions of key precursors like benzothiazole, phenols, and various bromides. For instance, a series of benzylbenzo[d]thiazol-ylidene derivatives were synthesized using 2-chlorobenzothiazole, benzyl bromides, and phenols in acetonitrile under reflux conditions (Nassiri, 2023). Additionally, photoreactions using cyclohexane and acetonitrile as solvents have been employed for synthesizing chromenone derivatives, indicating diverse methods for creating complex structures in these compound classes (Kaur et al., 2017).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by fused ring systems involving chromene and thiazole units. The structural complexity and conformational dynamics of such molecules are often analyzed using techniques like X-ray diffraction, NMR, and IR spectroscopy. For example, the molecular structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was elucidated using X-ray crystallography, revealing insights into its conformation and spatial arrangement (Kour et al., 2014).
Chemical Reactions and Properties
The chemical properties of cyclohexylidene derivatives involve reactions like Michael addition, cyclization, and condensation reactions. These compounds often participate in multi-component reactions, exhibiting high reactivity due to the presence of multiple functional groups. A study highlighted the synthesis of chromene derivatives through a tandem Michael addition-cyclization reaction (Ding & Zhao, 2010).
科学的研究の応用
Synthesis of Novel Compounds
The compound has been utilized in the synthesis of novel bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating piperazine moiety, showcasing its versatility in creating complex organic molecules with potential applications in medicinal chemistry and material science (Mekky & Sanad, 2019).
Antiproliferative and Anticancer Activities
Research on heterocyclic compounds derived from cyclohexane-1,4-dione, including those related to the compound of interest, has indicated promising antiproliferative and anticancer activities. These compounds were evaluated against several cancer cell lines, suggesting potential utility in the development of new anticancer therapies (Mohareb & Abdo, 2022).
Antimicrobial Applications
Studies have also explored the antimicrobial potential of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a cyclohexylidene moiety. These compounds exhibited promising results against various bacterial and fungal strains, highlighting their significance in addressing antimicrobial resistance (Darwish et al., 2014).
Antioxidant Properties
Research into the antioxidant activity of new heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, which includes compounds related to cyclohexylidene derivatives, has found that certain derivatives show antioxidant activity comparable to ascorbic acid. This suggests potential applications in developing antioxidant therapies or supplements (El‐Mekabaty, 2015).
Targeting Viral Infections
Compounds derived from cyclohexane-1,4-dione, including tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives, have been investigated for their potential to inhibit SARS-CoV-2 main protease, indicating possible applications in the development of treatments for COVID-19 and other viral infections (Mohareb & Abdo, 2021).
特性
IUPAC Name |
2-cyclohexylidene-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c21-11-16(13-6-2-1-3-7-13)19-22-17(12-25-19)15-10-14-8-4-5-9-18(14)24-20(15)23/h4-5,8-10,12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRDSZTVBHERTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylidene-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5535762.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)


![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)